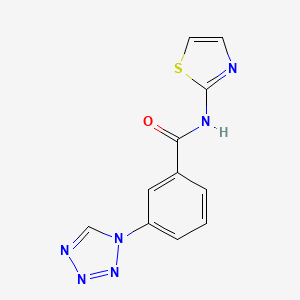

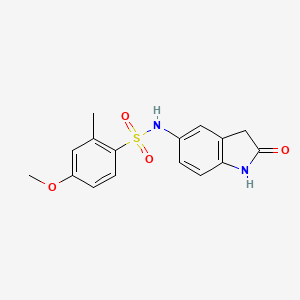

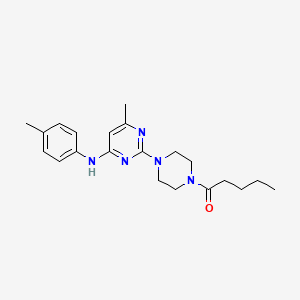

3-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is structurally unique and has shown promising results in various studies.

科学的研究の応用

Supramolecular Gelators :

- N-(thiazol-2-yl)benzamide derivatives, closely related to the compound , have been investigated for their gelation behavior. These derivatives, especially those with methyl functionality, show promise as supramolecular gelators, forming stable gels with ethanol/water and methanol/water mixtures. Their gelation is driven by multiple non-covalent interactions, such as π-π interactions and S⋯O interactions, which are critical in crystal engineering (Yadav & Ballabh, 2020).

Antiallergic Agents :

- Analogues of 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone, a compound structurally similar to 3-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide, have demonstrated significant antiallergic activity. These compounds, active in rat passive cutaneous anaphylaxis and passive peritoneal anaphylaxis tests, highlight the importance of accessible electrophilic centers and acidic functionalities in antiallergic agents (Peet et al., 1986).

Synthesis of Benzothiazoles and Thiazolopyridines :

- Research has developed a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines, which are important in pharmaceuticals and organic materials. This involves the TEMPO-catalyzed electrolytic C–H thiolation of N-(hetero)arylthioamides, demonstrating an innovative approach to forming key C–S bonds (Qian et al., 2017).

Anticancer Evaluation :

- Schiff’s bases containing a thiadiazole scaffold and benzamide groups, related to 3-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide, have been synthesized and evaluated for their anticancer activity. These compounds, synthesized under microwave irradiation, displayed promising anticancer activity against multiple human cancer cell lines, suggesting their potential in cancer therapy (Tiwari et al., 2017).

Vascular Endothelial Growth Factor Receptor-2 Inhibitors :

- Substituted benzamides, closely related to the chemical structure , have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These inhibitors show competitive inhibition with ATP, offering potential therapeutic applications in oncology (Borzilleri et al., 2006).

Antibacterial Agents :

- Novel analogs of benzothiazole-substituted benzamides have been synthesized and evaluated for antibacterial activity. Compounds in this series have demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

特性

IUPAC Name |

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6OS/c18-10(14-11-12-4-5-19-11)8-2-1-3-9(6-8)17-7-13-15-16-17/h1-7H,(H,12,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCXBNCNCURVPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Diphenyl-3-{3-thia-1-azatricyclo[5.2.2.0^{2,6}]undeca-2(6),4-dien-5-yl}propan-2-one hydrochloride](/img/structure/B2393644.png)

![4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B2393645.png)

![[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2393648.png)

![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2393660.png)